2-(5-fluoroindolin-1-yl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluoro-2,3-dihydroindol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-2,7H,3-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFULMMUYADNYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)F)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of the 2-(5-fluoroindolin-1-yl)ethanamine Scaffold
A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the C-N bond between the indoline (B122111) nitrogen and the ethanamine side chain. This leads to two key synthons: the 5-fluoroindoline (B1304769) core and a 2-aminoethyl synthon. The 5-fluoroindoline can be further disconnected through its heterocyclic ring, pointing towards precursors such as 5-fluoro-2-oxindole or a suitably substituted 2-nitrotoluene (B74249) derivative. This strategic breakdown allows for a modular and flexible approach to the synthesis, enabling the independent preparation of the core heterocyclic structure and the side chain, which are then coupled in a final step.
Synthesis of the 5-Fluoroindoline Core
Approaches from 5-Fluoro-2-iodobenzoic Acid
While direct routes from 5-fluoro-2-iodobenzoic acid are less commonly detailed in readily available literature for this specific target, this starting material offers potential for the construction of the indoline skeleton through cyclization reactions. A plausible, though not explicitly documented, pathway could involve amination of the aromatic ring followed by intramolecular cyclization strategies.
Indoline Ring Cyclization Strategies
A prevalent and well-documented method for constructing the indoline ring is through the cyclization of substituted phenyl derivatives. One of the most effective industrial methods is the Leimgruber-Batcho indole (B1671886) synthesis. diva-portal.org This approach typically starts with 5-fluoro-2-nitrotoluene, which is converted to an enamine. Subsequent reductive cyclization, often employing catalysts like Raney nickel or palladium on carbon (Pd/C) with a hydrogen source, yields the corresponding 5-fluoroindole (B109304). diva-portal.org The resulting 5-fluoroindole can then be reduced to the desired 5-fluoroindoline.
Another significant pathway involves the synthesis and subsequent reduction of 5-fluoro-2-oxindole. chemicalbook.comchemicalbook.com The synthesis of 5-fluoro-2-oxindole can be achieved from 4-fluoroaniline, which undergoes a reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 5-fluoroisatin (B27256). chemicalbook.com The 5-fluoroisatin is then reduced, for instance through a Wolff-Kishner-Huang Minlon reduction, to afford 5-fluoro-2-oxindole. chemicalbook.com The carbonyl group of 5-fluoro-2-oxindole can be reduced to a methylene (B1212753) group to furnish 5-fluoroindoline.
A patent describes a process for producing 5-fluorooxindole (B20390) by the reductive cyclization of a 2-(5-fluoro-2-nitrophenyl)malonic acid diester. google.com This method provides an alternative route to this key intermediate.
Enantioselective Synthesis of Fluoroindoline Precursors
The synthesis of specific enantiomers of the 5-fluoroindoline precursor is of significant interest for pharmaceutical applications. While the literature does not provide extensive details specifically for the enantioselective synthesis of 5-fluoroindoline, general principles of asymmetric synthesis can be applied. For instance, the reduction of a prochiral intermediate like 5-fluoro-2-oxindole could potentially be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation to yield an enantiomerically enriched 5-fluoroindoline.
Construction of the Ethanamine Side Chain
The final key transformation in the synthesis of this compound is the introduction of the ethanamine moiety onto the indoline nitrogen.
Attachment of Amine Moieties to the Indoline Nitrogen
The attachment of the ethanamine side chain is typically accomplished through N-alkylation of the 5-fluoroindoline core. A common and effective method involves the use of a protected 2-haloethanamine, such as tert-butyl (2-bromoethyl)carbamate. chemicalbook.compharmaffiliates.comsigmaaldrich.com In this procedure, 5-fluoroindoline is reacted with tert-butyl (2-bromoethyl)carbamate in the presence of a base to facilitate the nucleophilic substitution reaction at the indoline nitrogen. The tert-butoxycarbonyl (Boc) protecting group on the ethanamine nitrogen prevents unwanted side reactions.
Following the successful N-alkylation, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound.
Methodologies for Amine Functionalization
The amine group in indoline derivatives serves as a crucial handle for introducing a variety of functional groups, significantly influencing the molecule's biological and chemical properties. The functionalization of indoles and their reduced forms, indolines, can be achieved through several established and novel methods.
One common approach involves the N-alkylation of the indoline nitrogen. This can be accomplished by reacting 5-fluoroindoline with a suitable electrophile, such as a haloethane derivative, to introduce the ethanamine side chain. The reactivity of the indoline nitrogen can be modulated by the choice of solvent and base.
Another key strategy is the aminomethylation of indoles, which can be a precursor step to forming the desired ethanamine side chain. For instance, the reaction of indoles with 1,3,5-triazinanes can lead to C-3 amino-methylated products. nih.gov This reaction's outcome can be controlled by the presence or absence of a Lewis acid. In the absence of a Lewis acid, C-3 aminomethylation is favored. nih.gov This intermediate can then potentially be further elaborated to the 2-(indolin-1-yl)ethanamine structure.
Furthermore, protecting group strategies are often employed to achieve selective functionalization. The use of a tert-butoxycarbonyl (Boc) protecting group on a tryptamine, a related indole structure, allows for specific modifications at other positions of the molecule before deprotection to reveal the primary amine. nih.gov
The table below summarizes various amine functionalization methodologies.
| Methodology | Reagents | Product Type | Key Features |
| N-Alkylation | Haloalkanes, Base | N-Alkylindolines | Direct introduction of side chains. |
| Aminomethylation | 1,3,5-Triazinanes | C-3 Amino-methylated indoles | Outcome is dependent on the presence of a Lewis acid. nih.gov |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | N-Substituted indolines | Forms a new carbon-nitrogen bond. |
| Boc-Protection/Deprotection | (Boc)₂O, Acid/Base | Boc-protected amines | Allows for selective functionalization at other sites. nih.gov |
Advanced Catalytic Methods in Synthesis
Recent advancements in catalysis have significantly improved the synthesis of indoline-containing compounds, offering higher yields, greater selectivity, and milder reaction conditions.
Copper catalysis has emerged as a powerful tool for the construction of the indoline ring system. One notable method involves the copper-catalyzed C-terminal and N-terminal attack of 2-alkynylanilines on 2-iodobenzamides, which can lead to the formation of isoindolinones and 1,2-disubstituted indoles, respectively. rsc.org While not directly forming indolines, this highlights the versatility of copper in catalyzing intramolecular cyclizations to generate related heterocyclic structures.
Another innovative approach is the copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives to construct indolizine (B1195054) rings. rsc.org This reaction proceeds through the cleavage of C-F bonds, demonstrating copper's ability to facilitate challenging bond activations. rsc.org Such strategies could potentially be adapted for the synthesis of fluorinated indolines.
The utility of copper catalysis is further exemplified in the detrifluoroacetylative aldol (B89426) reactions of cyclic-amide-based hydrates, where CuI is used as a metal catalyst in conjunction with a chiral ligand to produce fluoro amide-enolates. acs.org
A significant advancement in the synthesis of fluorine-containing heterocyclic compounds is the detrifluoroacetylative in situ generation of cyclic fluorinated enolates. acs.org This method utilizes trifluorinated ketone hydrates as precursors. These precursors, which have a fluorine atom at the α-position, react to form cyclic fluoro-enolates. acs.org
This protocol is operationally simple, can be performed at room temperature, and is scalable. acs.org The stereochemical outcome is controlled by a chiral catalyst, allowing for the synthesis of enantiomerically pure compounds that have high pharmaceutical potential. acs.org For instance, indole-type enolates generated through this method have been used in asymmetric aldol reactions and Mannich reactions. acs.org The reaction between cyclic amide-based hydrates and imines has been shown to have a broad substrate scope, affording products in high yields and diastereoselectivities. acs.org
An interesting application of these in situ generated 3-fluoroindolin-2-one enolates is their reaction with diethyl azodicarboxylates to produce isatin (B1672199) hydrazone derivatives. acs.org This demonstrates the versatility of these intermediates in forming various complex molecules.
Structure Activity Relationship Sar and Structural Optimization
Systematic Modification of the Indoline (B122111) Ring System
The indoline scaffold is a privileged structure in medicinal chemistry, and its modification can significantly impact the biological profile of a compound. nih.gov
The position of the fluorine atom on the indoline ring is a critical determinant of biological activity. Fluorine's high electronegativity and small size can alter the electronic properties and conformation of the molecule, influencing its binding to target proteins. nih.gov While direct studies on 2-(indolin-1-yl)ethanamine analogs with varying fluorine positions are not extensively documented, SAR studies on other indole (B1671886) and indoline derivatives provide valuable insights. researchgate.net
For instance, in a series of indole derivatives, fluorine substitution at different positions led to varied potencies. researchgate.net It was observed that substitution at certain positions was more favorable for biological activity than others. researchgate.net The introduction of a fluorine atom can affect the pKa of nearby functional groups, which in turn can alter the compound's lipophilicity and binding interactions. nih.gov In many scaffolds, a fluoro-group at position 5 or 6 of the indoline ring has been shown to be beneficial for activity.
Table 1: Hypothetical Influence of Fluoro-Substitution Position on the Biological Activity of 2-(Indolin-1-yl)ethanamine Analogs
| Fluoro-Substitution Position | Relative Biological Activity (Hypothetical) | Rationale |
| 4-Fluoro | Moderate | Potential for steric hindrance with the ethanamine side chain. |
| 5-Fluoro | High | Often associated with enhanced binding affinity and favorable electronic properties. |
| 6-Fluoro | High | May provide alternative favorable interactions with the target. |
| 7-Fluoro | Moderate to Low | Potential for unfavorable steric or electronic interactions. |
This table is a hypothetical representation based on SAR trends observed in related indole and indoline compounds.
The substitution pattern on the indoline ring, beyond just the fluorine atom, plays a significant role in the stability of the molecule and its interactions with biological targets. acs.org The nature and position of substituents can influence the ring's conformation and its ability to engage in various non-covalent interactions such as hydrogen bonds, and van der Waals forces. acs.orgrsc.org
In the context of 3-substituted indolin-2-ones, different substitution patterns have been shown to confer selectivity towards different receptor tyrosine kinases. nih.gov For example, bulky groups on the phenyl ring at the C-3 position of indolin-2-ones demonstrated high selectivity for certain kinases. nih.gov While 2-(5-fluoroindolin-1-yl)ethanamine lacks a C-3 substituent on the oxo-indoline core, the principles of how substitutions guide interactions are transferable. The electronic nature of substituents (electron-donating or electron-withdrawing) can also modulate the reactivity and binding affinity of the indoline scaffold. mdpi.com
Exploration of the Ethanamine Side Chain Derivatives
The ethanamine side chain is a key pharmacophoric element, and its modification offers a pathway to modulate potency and selectivity.
Modifications to the ethanamine side chain, such as the introduction of alkyl groups or the replacement of carbon atoms with heteroatoms, can significantly affect the compound's potency. In a study of 1H-pyrrolo[3,2-c]quinolines, the introduction of an isobutyl chain on the nitrogen atom of the side chain maintained high affinity for the 5-HT6 receptor. mdpi.com Conversely, adding a 2-hydroxyethyl moiety was found to be unfavorable for this interaction. mdpi.com
These findings suggest that the size, shape, and polarity of substituents on the side chain are critical for optimal interaction with the target.
Table 2: Hypothetical Effects of Ethanamine Side Chain Substitutions on Potency
| Side Chain Modification | Expected Impact on Potency (Hypothetical) | Rationale |
| N-Methyl | May increase or decrease potency depending on the target. | Alters basicity and steric profile. |
| N,N-Dimethyl | Often decreases potency due to increased steric bulk. | May hinder optimal binding. |
| α-Methyl | Can increase potency by introducing a chiral center and restricting conformation. | May lead to stereoselective binding. |
| β-Hydroxy | May increase potency by introducing a hydrogen bonding group. | Can form additional interactions with the target. |
This table is a hypothetical representation based on SAR trends observed in related bioactive amines.
Substituents on the terminal amine of the ethanamine side chain are pivotal for target binding and selectivity. The basicity of the amine, which can be modulated by substituents, is often crucial for forming salt bridges with acidic residues in the binding pocket of a receptor or enzyme. mdpi.com
Studies on various amine-containing scaffolds have shown that the nature of the N-substituent can dramatically alter the selectivity profile. For instance, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, different alkyl substituents on the basic nitrogen atom influenced the dual 5-HT6R/D3R activity. mdpi.com The introduction of an ethyl chain on the basic center of an (R)-2-(aminomethyl)pyrrolidinyl moiety maintained affinity for the 5-HT6 receptor. mdpi.com This highlights the subtle yet profound impact of amine substituents on directing a compound's interaction with specific biological targets.
Stereochemical Aspects of Biological Activity
When a chiral center is introduced into the molecule, for example by substitution on the ethanamine side chain, the resulting enantiomers can exhibit significantly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
In the development of dual-acting 5-HT6/D3R ligands, the analysis of molecular dynamics of R and S enantiomers indicated that the S counterpart showed more favorable parameters for the salt bridge in the 5-HT6R. mdpi.com This stereochemical preference underscores the importance of synthesizing and testing enantiomerically pure compounds to maximize therapeutic efficacy and minimize potential off-target effects. The absolute configuration of a chiral center can dictate the precise orientation of key interacting groups within the binding site, leading to a more stable and potent interaction for one enantiomer over the other.
Optimization Strategies for Metabolic Stability and Pharmacodynamic Effects
While specific research detailing the optimization of metabolic stability and pharmacodynamic effects for this compound is not extensively available in the public domain, general principles of medicinal chemistry and structure-activity relationship (SAR) studies on related indole and indoline derivatives provide a framework for potential optimization strategies. These strategies typically focus on modifying the core scaffold to enhance metabolic robustness and fine-tune interactions with biological targets.
Key areas for modification would likely include the ethylamine (B1201723) side chain, the fluoroindoline core, and the strategic introduction of various substituents to block metabolic pathways and enhance desired pharmacodynamic properties.
Metabolic Stability Enhancement
The primary goal of optimizing for metabolic stability is to increase the half-life of the compound in the body, ensuring a longer duration of action and more consistent plasma concentrations. psu.edu Common metabolic pathways for compounds containing amine and aromatic functionalities include oxidation by cytochrome P450 (CYP) enzymes and conjugation reactions. nih.gov
Strategies to improve the metabolic stability of a molecule like this compound would likely involve:
Modification of the Ethylamine Side Chain: The terminal amine is a potential site for N-dealkylation. Introducing steric bulk near the amine, for example, by adding a methyl or cyclopropyl (B3062369) group to the alpha-carbon, can hinder enzyme access and improve stability. psu.edu
Aromatic Ring Substitution: The indoline ring system can undergo aromatic hydroxylation. The introduction of additional substituents or the strategic relocation of the existing fluorine atom could block potential sites of metabolism.
Bioisosteric Replacement: Replacing metabolically susceptible moieties with bioisosteres that retain biological activity but are more resistant to metabolism is a common technique. pressbooks.pubnih.govnih.gov For instance, if a particular position on the aromatic ring is found to be a metabolic "hotspot," substituting a hydrogen atom with a deuterium (B1214612) or a fluorine atom could slow the rate of metabolism due to the stronger carbon-deuterium or carbon-fluorine bond. researchgate.net
Hypothetical Data on Metabolic Stability of Analogs
The following table illustrates hypothetical data from an in vitro metabolic stability assay using human liver microsomes. This type of assay is a standard method to evaluate the metabolic vulnerability of new chemical entities. nih.gov
| Compound ID | Modification | Half-life (t½, min) |
| 1 | This compound (Parent) | 15 |
| 1a | α-methyl-2-(5-fluoroindolin-1-yl)ethanamine | 35 |
| 1b | 2-(5,6-difluoroindolin-1-yl)ethanamine | 28 |
| 1c | 2-(5-fluoroindolin-1-yl)propan-1-amine | 42 |
This table is for illustrative purposes and is based on general principles of metabolic optimization.
Pharmacodynamic Effects Optimization
Optimizing pharmacodynamic effects involves modifying the chemical structure to improve affinity and selectivity for the intended biological target, such as specific serotonin (B10506) receptors. nih.govnumberanalytics.com The indoline scaffold is a privileged structure in medicinal chemistry, known to interact with various central nervous system (CNS) targets. nih.govresearchgate.net
Key strategies for pharmacodynamic optimization include:
Exploring Substituent Effects on the Aromatic Ring: The position and electronic nature of substituents on the aromatic portion of the indoline ring can significantly influence receptor binding. For instance, moving the fluorine atom from the 5-position to the 6- or 7-position, or introducing other groups like methoxy (B1213986) or cyano, could alter the compound's electronic properties and its interaction with the target protein. nih.govmdpi.com
Modifying the Ethylamine Side Chain: The nature of the basic amine is often crucial for forming key ionic interactions with acidic residues in the binding pocket of aminergic G-protein coupled receptors (GPCRs). nih.gov Altering the length of the ethylamine chain or constraining its conformation through cyclization could enhance binding affinity and selectivity.
Scaffold Hopping: In cases where the indoline scaffold presents insurmountable issues with toxicity or pharmacokinetics, a scaffold hopping approach might be employed. nih.govresearchgate.netresearchgate.net This involves replacing the indoline core with a different, but structurally related, heterocyclic system that maintains the key pharmacophoric features required for biological activity.
Hypothetical Data on Receptor Binding Affinity
The table below provides a hypothetical representation of how structural modifications could influence the binding affinity (Ki) of this compound analogs for a specific serotonin receptor subtype.
| Compound ID | Modification | Binding Affinity (Ki, nM) |
| 1 | This compound (Parent) | 50 |
| 2a | 2-(6-fluoroindolin-1-yl)ethanamine | 32 |
| 2b | 2-(5-methoxyindolin-1-yl)ethanamine | 85 |
| 2c | N-methyl-2-(5-fluoroindolin-1-yl)ethanamine | 45 |
This table is for illustrative purposes and is based on general principles of pharmacodynamic optimization.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery and molecular biology for understanding ligand-protein interactions.
Molecular docking simulations for indoline-based compounds have been successfully employed to predict their binding poses within the active sites of various protein targets. acs.org For a molecule like 2-(5-fluoroindolin-1-yl)ethanamine, docking studies would elucidate how the indoline (B122111) scaffold and its substituents fit into a binding pocket. The predicted binding mode would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the stability of the ligand-protein complex. acs.orgresearchgate.net
For instance, in studies of similar indoline derivatives, the indoline moiety has been observed to engage in van der Waals interactions with hydrophobic residues of the protein's active site. acs.org The ethanamine side chain is capable of forming hydrogen bonds with appropriate donor or acceptor groups on the protein, such as the side chains of glutamine or tyrosine. acs.org The fluorine atom on the indoline ring can also participate in halogen bonding or alter the electronic properties of the aromatic system, influencing its interactions. The final docked pose is often validated by comparing it to the binding mode of a known co-crystallized ligand and assessing its root-mean-square deviation (RMSD). researchgate.net
Table 1: Potential Intermolecular Interactions for this compound in a Protein Binding Site
| Interaction Type | Potential Interacting Moiety of Ligand | Potential Interacting Protein Residues |
| Hydrogen Bonding | Ethanamine group | Aspartate, Glutamate, Serine, Threonine, Glutamine, Asparagine, Tyrosine |
| Hydrophobic Interactions | Indoline ring, ethyl chain | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| π-π Stacking | Indoline aromatic ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Halogen Bonding | Fluorine atom | Electron-rich atoms (e.g., oxygen in backbone carbonyls) |
By analyzing the binding pose of this compound within a protein's active site, "hot spots" for potential ligand optimization can be identified. These are regions where modifications to the ligand structure could lead to improved binding affinity and selectivity. For example, if the docking simulation reveals an unoccupied hydrophobic pocket adjacent to the fluoroindoline ring, adding a suitable hydrophobic group at this position could enhance van der Waals interactions and increase potency. acs.org
Similarly, if the ethanamine tail is oriented towards a region with additional hydrogen bonding opportunities, extending the chain or adding functional groups could lead to stronger interactions. The analysis of the electrostatic potential map of the binding site can also guide modifications to improve electrostatic complementarity between the ligand and the protein.
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and energetic properties of molecules. These calculations are valuable for characterizing the intrinsic properties of this compound.
The biological activity of a flexible molecule like this compound is often dependent on its conformation. DFT calculations can be used to perform a systematic conformational analysis to identify low-energy conformers. By rotating the rotatable bonds, such as the one connecting the ethanamine side chain to the indoline ring, a potential energy surface can be generated. This energy landscape reveals the relative energies of different conformations and the energy barriers between them. The global minimum energy conformation represents the most stable structure of the isolated molecule. Understanding the preferred conformations is crucial as it can dictate how the molecule presents itself to a biological target.
The electronic properties of a molecule are key to its reactivity and intermolecular interactions. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.
The Molecular Electrostatic Potential (MEP) map is another important output of DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the MEP would likely show a negative potential around the fluorine atom and the nitrogen of the ethanamine group, indicating their ability to act as hydrogen bond acceptors. The hydrogen atoms of the amine group would exhibit a positive potential, making them hydrogen bond donors. This information is invaluable for predicting how the molecule will interact with its biological target. nih.gov
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Description | Predicted Characteristics |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Localized on the fluoroindoline ring system. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Also associated with the aromatic system. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Moderate gap, suggesting reasonable stability. |
| Molecular Electrostatic Potential (MEP) | Distribution of charge on the molecular surface. | Negative potential near the fluorine and amine nitrogen; positive potential near the amine hydrogens. |
The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution to characterize chemical bonding and intermolecular interactions. While specific QTAIM studies on this compound are not available, this technique could be applied to a modeled complex of the ligand with its protein target.
QTAIM analysis would allow for the identification of bond critical points (BCPs) between the ligand and the protein. The properties of these BCPs, such as the electron density and its Laplacian, can be used to classify the nature of the interactions (e.g., covalent, ionic, hydrogen bonds, van der Waals interactions) and quantify their strengths. This provides a more rigorous and detailed understanding of the forces holding the ligand in the binding pocket than what is available from docking scores alone.
Prediction of Metabolic Pathways and Vulnerabilities
The metabolic pathway of a xenobiotic, such as this compound, is typically predicted using a combination of expert knowledge-based systems and machine learning models. These systems analyze the chemical structure of a compound to identify sites that are most likely to undergo enzymatic modification in the body.
For a compound like this compound, several metabolic transformations could be anticipated based on its structural features:
Oxidation: The indoline ring system and the ethylamine (B1201723) side chain are potential sites for oxidation, primarily mediated by cytochrome P450 (CYP) enzymes. Hydroxylation of the aromatic ring or the aliphatic side chain would be a common metabolic route. The presence of the fluorine atom at the 5-position of the indoline ring could influence the regioselectivity of hydroxylation.
N-dealkylation: The ethylamine group attached to the indolin nitrogen could be susceptible to N-dealkylation, leading to the formation of 5-fluoroindoline (B1304769).
Monoamine Oxidase (MAO) mediated metabolism: The primary amine of the ethanamine side chain is a potential substrate for MAO, which would lead to an aldehyde intermediate that could be further oxidized to a carboxylic acid or reduced to an alcohol.
Conjugation: The primary amine and any hydroxylated metabolites could undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.
Table 1: Hypothetical Metabolic Pathways for this compound
| Metabolic Reaction | Potential Metabolite |
| Aromatic Hydroxylation | 2-(5-fluoro-hydroxy-indolin-1-yl)ethanamine |
| Aliphatic Hydroxylation | 2-(5-fluoroindolin-1-yl)ethanol-amine |
| N-Dealkylation | 5-fluoroindoline |
| MAO-mediated oxidation | (5-fluoroindolin-1-yl)acetaldehyde |
| Further oxidation | (5-fluoroindolin-1-yl)acetic acid |
Metabolic vulnerabilities refer to specific metabolic pathways that are critical for the detoxification and elimination of a compound. If a major metabolic pathway is inhibited, for instance by co-administered drugs, it could lead to altered pharmacokinetic profiles. For this compound, a heavy reliance on a single CYP isozyme for its metabolism would represent a significant vulnerability. Without experimental data, it is not possible to identify the specific CYP enzymes involved or to quantify the contribution of each metabolic pathway.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. As there is no publicly available biological activity data for a series of analogs of this compound, it is not possible to construct a specific QSAR model for this compound.
In a hypothetical QSAR study on a series of 2-(indolin-1-yl)ethanamine derivatives, the following steps would typically be involved:
Data Collection: A dataset of compounds with their corresponding biological activities (e.g., receptor binding affinity, enzyme inhibition) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors |
| Constitutional | Molecular Weight, Number of atoms, Number of rings |
| Topological | Connectivity indices, Shape indices |
| Geometrical | Molecular surface area, Molecular volume |
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |
Without experimental data for this compound and its analogs, any discussion on QSAR remains purely theoretical.
Preclinical Pharmacological Investigations
In Vitro Cellular and Biochemical Assays
Antiproliferative Activity against Pathogenic Organisms (e.g., Trypanosoma brucei)
There is no available data from in vitro studies to demonstrate the antiproliferative activity of 2-(5-fluoroindolin-1-yl)ethanamine against Trypanosoma brucei or other pathogenic organisms.
Selective Activity Assessment against Parasitic vs. Mammalian Cells
No research has been published that assesses the selective activity of this compound. Therefore, its cytotoxicity against mammalian cell lines in comparison to its activity against parasitic cells is unknown.
In Vivo Efficacy Studies in Animal Models
Efficacy Evaluation in Human African Trypanosomiasis (HAT) Mouse Models
There are no reports of in vivo studies evaluating the efficacy of this compound in mouse models of Human African Trypanosomiasis.
Dose-Response Relationships and Curative Regimen Potential in Animal Models
In the absence of any in vivo efficacy studies, no dose-response relationships or potential curative regimens for this compound in animal models have been established.
Pharmacokinetic Profiling in Preclinical Species
The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), have not been described in any publicly available preclinical studies.
Brain Penetration and Brain:Blood Ratio Determination
No publicly available data exists for the brain penetration characteristics or the brain:blood ratio of this compound. This information is crucial for assessing the potential of a compound to reach the central nervous system and exert its effects. The brain:blood ratio is a quantitative measure of a drug's ability to cross the blood-brain barrier. A higher ratio typically indicates greater brain penetration. The determination of this ratio is a standard component of preclinical studies for any compound being investigated for neurological or psychiatric applications.
Microsomal Stability Assessment in Animal Liver Microsomes
There is no available information from in vitro studies on the metabolic stability of this compound in animal liver microsomes. Microsomal stability assays are fundamental in early drug discovery to predict the metabolic clearance of a compound. These experiments involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s. The rate at which the compound is metabolized provides an estimate of its intrinsic clearance and subsequent half-life in the body. Without this data, the metabolic fate and potential in vivo persistence of this compound remain unknown.
Future Research Directions and Therapeutic Potential
Design and Synthesis of Next-Generation Indoline-Based Compounds
The development of novel therapeutic agents from the 2-(5-fluoroindolin-1-yl)ethanamine scaffold hinges on the strategic design and synthesis of next-generation analogs. The structural versatility of the indoline (B122111) ring allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Future synthetic strategies will likely focus on several key areas:
Modification of the Indoline Core: Introducing diverse substituents on the aromatic ring of the indoline nucleus can modulate electronic properties and provide new interaction points with target proteins. nih.gov Synthesis of spiro-indoline derivatives, such as spiro[cyclopropane-1,3'-indolin]-2'-ones, has proven effective in developing potent enzyme inhibitors. nih.gov
Derivatization of the Ethylamine (B1201723) Side Chain: The primary amine of the ethylamine group is a critical handle for forming various functional groups, such as amides, sulfonamides, and ureas. This approach was successfully used to optimize indolyl quinolinone kinase inhibitors, where replacing an ether linkage with amido and sulfonamido tethers yielded compounds with more favorable pharmacokinetic profiles. lookchem.com
Bioisosteric Replacement: Replacing the fluorine atom with other functional groups or exploring different substitution patterns on the indoline ring can fine-tune the molecule's properties. For instance, creating bioisosteric analogues of phenoxyethylamine frameworks has led to the discovery of potent dopamine (B1211576) D2 receptor agonists. acs.org
Advanced Synthetic Methodologies: The application of modern synthetic methods, such as multi-component reactions like the Petasis borono-Mannich reaction, can facilitate the rapid generation of diverse libraries of indoline derivatives for screening. researchgate.net Similarly, transition metal-catalyzed cross-coupling reactions, like the Suzuki coupling, are instrumental in constructing complex indoline-based systems. lookchem.com
These synthetic efforts will generate a library of novel compounds, each with potentially unique biological activity, paving the way for the discovery of new therapeutic agents. mdpi.comresearchgate.net
Identification of Novel Biological Targets through High-Throughput Screening
A key strategy to unlock the full therapeutic potential of this compound and its derivatives is to identify their molecular targets within the cell. High-throughput screening (HTS) is a powerful technology that enables the rapid testing of thousands of compounds against a wide array of biological assays. patsnap.combroadinstitute.org
Two primary HTS approaches can be employed:
Biochemical Assays: These assays utilize purified biological targets, such as enzymes or receptors, to directly measure the interaction of a compound with the target. patsnap.com For example, radiometric kinase assays or fluorescence-based assays can determine if a compound inhibits or activates a specific enzyme. patsnap.comnih.gov This approach is fundamental to target-based drug discovery. experiment.com
Cell-based (Phenotypic) Assays: In this approach, compounds are tested on whole cells to observe a specific physiological or pathological phenotype, such as cell death, proliferation, or the inhibition of a signaling pathway. broadinstitute.orgresearchgate.net This method is advantageous as it screens compounds in a more biologically relevant context and can uncover novel mechanisms of action without prior knowledge of the specific target. nih.gov
Modern approaches, such as in silico repositioning strategies, can also be used to predict potential targets by comparing the structural similarity of the indoline scaffold to known drugs and ligands in databases like DrugBank and ChEMBL. nih.gov Furthermore, advanced machine learning models can now design potential small-molecule inhibitors based solely on the amino acid sequence of a target protein, offering an innovative path to hit discovery. nih.gov The "hits" identified from these screening campaigns serve as crucial starting points for further optimization. patsnap.com
| Screening Approach | Description | Key Advantages | Example Application |
|---|---|---|---|
| Biochemical Screening | Tests compounds against isolated molecular targets (e.g., purified enzymes, receptors). patsnap.com | Directly identifies compound-target interaction; quantitative measurement of activity. patsnap.com | Screening for inhibitors of a specific kinase or protease. nih.gov |
| Phenotypic Screening | Tests compounds on whole cells to measure a change in phenotype (e.g., cell viability, pathway activation). broadinstitute.org | High physiological relevance; can identify first-in-class targets. nih.gov | Screening for compounds that induce apoptosis in cancer cells. |
| In Silico Screening | Uses computational methods to predict interactions between compounds and potential targets. nih.gov | Cost-effective; rapidly narrows down potential targets for experimental validation. | Identifying potential targets for oxindole (B195798) scaffolds by comparing to known drugs. nih.gov |
Development of Target-Based Drug Discovery Programs
Once a promising biological target for an indoline-based compound is identified through screening, a focused target-based drug discovery program can be initiated. experiment.com This process involves a systematic effort to optimize the "hit" compound into a "lead" and eventually a clinical candidate. discoveryontarget.com
The key stages of a target-based program include:
Hit-to-Lead Optimization: The initial hits from HTS often have modest potency and suboptimal drug-like properties. Medicinal chemists synthesize a series of analogs to improve target affinity, selectivity, and pharmacological characteristics. nih.gov
Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the chemical structure of the hit compound and evaluating the impact on its biological activity. nih.gov For example, SAR studies on indolo[2,3-c]quinoline inhibitors of IRAK4 helped identify the key structural features required for potent inhibition. nih.gov
Structure-Based Drug Design: If the three-dimensional structure of the target protein is known (either through X-ray crystallography or cryo-electron microscopy), it can be used to guide the design of more potent and selective inhibitors. This allows for the rational design of compounds that fit precisely into the target's binding site. discoveryontarget.com
Biophysical Techniques: Methods like fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are used to confirm direct binding of the compound to the target and to quantify the binding affinity and kinetics. nih.gov
Through this iterative cycle of design, synthesis, and testing, compounds with high potency and specificity for the intended target can be developed, laying the groundwork for preclinical evaluation. nih.gov
Exploration of Therapeutic Applications beyond Current Indications
The indole (B1671886) nucleus and its fluorinated derivatives are versatile scaffolds that have demonstrated efficacy across a wide range of diseases. nih.govnih.gov This suggests that this compound and its future analogs could have therapeutic applications far beyond a single initial indication. The structural features of these compounds make them candidates for treating various complex diseases. nih.govnih.gov
Potential therapeutic areas for exploration include:
Oncology: Many indole derivatives act as inhibitors of key targets in cancer, such as protein kinases (e.g., VEGFR-2, PLK4), histone deacetylases (HDACs), and tubulin. nih.govnih.govlookchem.com The anti-proliferative effects of novel indole derivatives have been demonstrated in various cancer cell lines, including leukemia, breast, and lung cancer. nih.gov
Neurodegenerative Diseases: Indole-based compounds have been investigated as potential treatments for conditions like Alzheimer's and Parkinson's disease by targeting enzymes such as monoamine oxidase B (MAO-B) and cholinesterases. mdpi.com
Inflammatory Diseases: The indoline scaffold is the basis for dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory pathways. acs.org Additionally, 5-fluoroindazole derivatives have shown potent inhibition of RIP2 kinase, a key mediator of inflammatory signaling. nih.gov
Infectious Diseases: Fluorinated indoles have shown significant antiviral activity against viruses like Coxsackie B4. nih.gov The indole scaffold is also a key component in compounds being investigated as potential treatments for other viral infections, including SARS-CoV-2, and as antimalarial agents. nih.govmdpi.com
| Therapeutic Area | Potential Molecular Targets | Supporting Evidence |
|---|---|---|
| Oncology | Kinases (VEGFR-2, PLK4), Tubulin, LSD1, p53 | Indole derivatives show potent anticancer activity in preclinical models. nih.govnih.govmdpi.com |
| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B), Cholinesterases (AChE, BChE) | Indole analogs have been developed as selective inhibitors of enzymes implicated in Alzheimer's and Parkinson's. mdpi.com |
| Inflammation | 5-LOX, sEH, RIP2 Kinase, COX | Indoline-based dual inhibitors and 5-fluoroindazole derivatives show potent anti-inflammatory effects. nih.govacs.org |
| Infectious Diseases | Viral enzymes, Parasitic proteins | 5-fluoroindole (B109304) derivatives exhibit antiviral properties; indole is a key scaffold for antimalarial and anti-SARS-CoV-2 agents. nih.govnih.govmdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-(5-fluoroindolin-1-yl)ethanamine?
- Methodology : Synthesis typically involves fluorinated indole precursors (e.g., 5-fluoroindoline-2,3-dione) via reductive amination or nucleophilic substitution. Purification can be achieved using column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures. Predicted physicochemical properties (e.g., boiling point ~385°C, density ~1.25 g/cm³) should guide solvent selection .
- Safety : Use inert atmosphere (N₂/Ar) to prevent oxidation and electrostatic discharge during handling .
Q. How can structural characterization of this compound be performed?
- Techniques :
- NMR/FTIR : Confirm indoline ring substitution patterns and ethanamine chain integrity. Compare spectral data to analogs like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (predicted: ~208.69 g/mol for chloro analog) and fragmentation patterns .
- pKa Determination : Employ potentiometric titration (predicted pKa ~16.87) to assess protonation states in aqueous media .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Handling : Avoid skin/eye contact and inhalation; use fume hoods and electrostatic discharge-safe equipment. Store in airtight containers under dry, inert conditions .
- First Aid : Immediate rinsing with water for exposure; consult safety data sheets (SDS) for hazard-specific protocols. Note that while some analogs (e.g., 5-fluoroindoline derivatives) lack GHS classification, assume toxicity until proven otherwise .
Advanced Research Questions
Q. How does the 5-fluoro substitution influence receptor binding compared to chloro or methyl analogs?
- Experimental Design :
- Receptor Assays : Use radioligand binding studies (e.g., 5-HT2A, NMDA receptors) with tritiated ligands. Compare IC₅₀ values of this compound against 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine (known NMDA inhibitor) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze fluorine’s electronegativity effects on binding pocket interactions .
Q. What strategies are recommended for evaluating this compound’s potential as a kinase inhibitor?
- Methodology :
- Enzyme Assays : Test inhibitory activity against Pim-1 kinase using fluorescent substrate peptides (e.g., FITC-labeled). Measure fluorescence polarization changes to determine competitive inhibition .
- SAR Analysis : Synthesize derivatives with varied substituents (e.g., bromo, methoxy) on the indoline ring to optimize selectivity .
Q. How can researchers address contradictory data on ecological toxicity for this compound?
- Approach :
- Tiered Ecotoxicity Testing : Conduct acute toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition) followed by chronic studies (e.g., fish embryo toxicity). Compare results to structurally similar compounds (e.g., 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine) with known ecological profiles .
- Degradation Studies : Use HPLC-MS to track biodegradation in soil/water systems under varying pH and microbial conditions .
Q. What experimental controls are essential when studying neurochemical effects in vivo?
- Design Considerations :
- Behavioral Models : Use zebrafish locomotor assays (e.g., Novel Tank Test) with positive controls (e.g., 24H-NBOMe derivatives) to validate serotonergic activity .
- Pharmacokinetics : Measure plasma and brain concentrations via LC-MS/MS to correlate dosing with observed effects .
Contradictions and Limitations
- Hazard Data : While some safety sheets report "no known hazards" for fluorinated indoline derivatives , others emphasize strict handling protocols due to structural analogs’ toxicity (e.g., controlled NBOMe compounds) . Always assume precautionary measures.
- Ecological Gaps : Limited data on bioaccumulation and soil mobility require assumption of persistence until tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
